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Compound of Interest

Compound Name: CWHM-1008

Cat. No.: B2630313

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale
synthesis of CWHM-1008, a potent antimalarial agent. The information is intended for research
purposes only and should be handled by qualified professionals in a controlled laboratory

environment.

Overview and Chemical Profile

CWHM-1008 is a quinoline-4-carboxamide derivative with demonstrated efficacy against both
drug-sensitive and drug-resistant strains of Plasmodium falciparum. Its chemical structure
consists of a quinoline-4-carboxylic acid core coupled with an N-(tert-butyl)-1-(4-
(trifluoromethyl)phenyl)methanamine side chain via an amide linkage. Understanding its
synthesis is crucial for researchers aiming to explore its mechanism of action, structure-activity
relationships, and potential as a therapeutic agent.

Key Structural

Compound Name Molecular Formula Molecular Weight
Features
Quinoline-4-
carboxamide,
CWHM-1008 C22H26F3N30 405.46 g/mol

Trifluoromethylphenyl
group, tert-Butyl group
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Proposed Synthetic Pathway

The synthesis of CWHM-1008 can be achieved through a convergent synthesis strategy. This
involves the separate synthesis of two key intermediates: 2-methylquinoline-4-carboxylic acid
(A) and N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (B). These intermediates are
then coupled to form the final product, CWHM-1008, via an amide bond formation reaction.
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Caption: Proposed synthetic pathway for CWHM-1008.

Experimental Protocols
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Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and
gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant
Safety Data Sheets (SDS) before use.

Synthesis of Intermediate A: 2-Methylquinoline-4-
carboxylic acid

This protocol is based on the Pfitzinger reaction, a classic method for synthesizing quinoline-4-
carboxylic acids.[1][2]

Materials:

e Isatin

e Pyruvic acid

o Potassium hydroxide (KOH)

e Ethanol

o Water

e Hydrochloric acid (HCI), concentrated

e Drying agent (e.g., anhydrous sodium sulfate)

« Filter paper and funnel

Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
 In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

 To this solution, add isatin and pyruvic acid.
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» Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
» Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
o Collect the precipitate by vacuum filtration and wash with cold water.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain
pure 2-methylquinoline-4-carboxylic acid (Intermediate A).

e Dry the purified product under vacuum.

Synthesis of Intermediate B: N-(tert-butyl)-1-(4-
(trifluoromethyl)phenyl)methanamine

This protocol utilizes a reductive amination procedure.

Materials:

4-(Trifluoromethyl)benzaldehyde

« tert-Butylamine

e Sodium triacetoxyborohydride (NaBH(OACc)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
e Sodium bicarbonate (NaHCO3), saturated solution

e Brine

¢ Anhydrous magnesium sulfate (MgSO4)

 Rotary evaporator

Procedure:
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 In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde and tert-butylamine in
dichloromethane.

 Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

e In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
o Slowly add the slurry of the reducing agent to the reaction mixture.

« Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

e Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine
(Intermediate B).

The crude product may be purified by column chromatography on silica gel if necessary.

Final Coupling Step: Synthesis of CWHM-1008

This step involves the formation of an amide bond between the carboxylic acid (Intermediate A)
and the amine (Intermediate B) using a coupling agent.[3][4][5]

Materials:

Intermediate A (2-methylquinoline-4-carboxylic acid)

Intermediate B (N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve Intermediate A, Intermediate B, and HOBt in DMF or DCM.
Add DIPEA or TEA to the mixture.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add EDC to the cooled solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by TLC.

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially
with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure CWHM-1008.

Characterization and Data Presentation

The identity and purity of the synthesized CWHM-1008 should be confirmed by standard

analytical techniques.
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Analytical Technique

Expected Outcome

Peaks corresponding to the protons of the

quinoline, trifluoromethylphenyl, and tert-butyl

1H NMR _ _ _ _
groups with appropriate chemical shifts and
coupling constants.
Resonances for all carbon atoms in the CWHM-
13C NMR

1008 structure.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the
calculated molecular weight of CWHM-1008
(m/z = 406.20 for [M+H]™").

High-Performance Liquid Chromatography
(HPLC)

A single major peak indicating high purity (e.g.,
>95%).

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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